[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
Description
This compound features a 5-methyl-1,2-oxazole ring connected via a carbamoyl methyl ester bridge to a 5-methylthiophene moiety. The ester and carbamate functional groups suggest applications in medicinal chemistry, such as enzyme inhibition or prodrug design. Structural characterization of such compounds often employs crystallographic tools like SHELX and visualization software like ORTEP-3 .
Properties
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-7-5-10(14-18-7)13-11(15)6-17-12(16)9-4-3-8(2)19-9/h3-5H,6H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSREDRKEPVREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the thiophene carboxylate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry
In chemistry, [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with specific biological targets makes it a valuable tool in the study of biochemical processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making them candidates for drug development. Research into their mechanism of action and therapeutic potential is ongoing, with the aim of discovering new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues in Thiophene and Heterocyclic Derivatives
a) Thiophene-Pyrazole Hybrids ()
Compounds 7a and 7b from Molecules (2012) share structural motifs with the target molecule:
- 7a: Combines a thiophene ring (2,4-diamino-3-cyano substitution) with a pyrazole-carbamoyl group.
- 7b : Features an ethyl carboxylate-substituted thiophene linked to a pyrazole-carbamoyl group.
Key Differences :
- The target compound uses an oxazole instead of pyrazole, altering hydrogen-bonding capacity (oxazole has one N and one O vs. pyrazole’s two N atoms).
b) Thiazolylmethylcarbamate Analogs ()
Pharmacopeial Forum (2017) lists thiazole-based carbamates (e.g., compounds l, m, w, x), where thiazole (sulfur-containing heterocycle) replaces oxazole.
Key Differences :
- Steric Profile : The 5-methyl group on oxazole in the target compound may reduce steric hindrance compared to bulkier substituents in thiazole analogs (e.g., hydroperoxypropan-2-yl groups in compound x) .
Hydrogen Bonding and Crystallographic Behavior
- Target Compound: The oxazole N and carbamate O atoms likely act as hydrogen-bond acceptors, while the thiophene’s methyl group restricts donor capacity.
- highlights that such differences influence crystal packing; oxazole derivatives may form more rigid lattices than thiazoles .
Pharmacological and Physicochemical Properties
| Property | Target Compound | Thiophene-Pyrazole Hybrids (7a/7b) | Thiazole Analogs (l, m, w, x) |
|---|---|---|---|
| LogP | ~2.8 (predicted) | ~1.5–2.0 (due to polar substituents) | ~3.0–3.5 (hydrophobic groups) |
| Hydrogen Bond Acceptors | 5 | 6–7 | 5–6 |
| Thermal Stability | High (stable ester linkage) | Moderate (cyano groups prone to hydrolysis) | Variable (depends on substituents) |
| Bioactivity | Potential protease inhibition | Anticandidal activity reported | HIV protease inhibitors |
Biological Activity
The compound [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 5-methylthiophene-2-carboxylate (ChemDiv Compound ID: 4499-0027) is a synthetic organic molecule with potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 419.5 g/mol. The structure includes a carbamoyl group linked to a methyl thiophene moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O5S |
| Molecular Weight | 419.5 g/mol |
| LogP | 2.875 |
| Water Solubility (LogSw) | -3.44 |
| pKa (Acid Dissociation) | 8.26 |
| Polar Surface Area | 89.743 Ų |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties:
- Antimicrobial Activity : Research indicates that compounds containing oxazole rings often demonstrate antibacterial properties by inhibiting bacterial cell wall synthesis or disrupting membrane integrity.
- Anticancer Potential : The thiophene moiety is known for its role in several anticancer agents. Studies have shown that related compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : Compounds similar to this one have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.
Case Studies and Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Study on Antibacterial Activity : A study conducted on various derivatives of oxazole-containing compounds showed that those with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be around 20 µg/mL for effective derivatives .
- Anticancer Activity Assessment : In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .
- Inflammation Model Study : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
